Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Overview
Description
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with the following properties:
- IUPAC Name : N-benzyl-4-bromo-N-isopropyl-1-butanamine hydrobromide.
- Molecular Formula : C14H22BrN·HBr.
- Molecular Weight : 365.15 g/mol.
- Physical Form : Powder.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-bromobutylamine and benzyl bromide . The nucleophilic substitution of the bromine atom in benzyl bromide by the amino group in 4-bromobutylamine leads to the formation of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.
Molecular Structure Analysis
The molecular structure consists of a benzyl group (C6H5CH2-) attached to a 4-bromobutyl group (C4H8Br-) and an isopropylamine group (C3H9N). The hydrobromide salt provides stability and solubility.
Chemical Reactions Analysis
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide can participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.
- Reductive Amination : The amine group can react with aldehydes or ketones to form secondary amines.
Physical And Chemical Properties Analysis
- Solubility : Soluble in water due to the hydrobromide salt.
- Melting Point : Varies based on purity.
- Color : Typically white or off-white.
Scientific Research Applications
Synthesis and Structural Studies
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is utilized in the synthesis of complex organic molecules due to its functionality and reactivity. For instance, in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, the compound undergoes cyclization reactions when treated with ω-bromoacetophenones, leading to the formation of 1-aroylmethyl-substituted derivatives. These derivatives further undergo cyclization to produce 2-aryl-1-(4-bromobutyl)imidazo[1,2-a]benzimidazole hydrobromides, showcasing its role in the construction of benzimidazole frameworks (Kuzʼmenko, Divaeva, & Morkovnik, 2020).
Functionalization of Polymers
The compound also finds applications in the functional modification of materials, such as the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. This modification introduces amine functionalities into the polymers, significantly enhancing their properties, such as swelling behavior and thermal stability. Such modified polymers show potential in medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).
Antimicrobial Applications
Additionally, benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide derivatives have been explored for their antimicrobial properties. The synthesis of substituted bis-benzothiazole derivatives using this compound has shown promising results against both gram-positive and gram-negative microorganisms, indicating its potential in the development of new antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013).
Safety And Hazards
- Toxicity : Handle with care; it may cause skin and eye irritation.
- Storage : Store at room temperature.
- MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Future Directions
Research avenues for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide include:
- Application Studies : Investigate its potential applications in drug synthesis or material science.
- Structural Modifications : Explore derivatives with improved properties.
Remember that this analysis is based on available information, and further research may reveal additional insights. 🧪🔬
properties
IUPAC Name |
N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZOOYBKCEACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCBr)CC1=CC=CC=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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